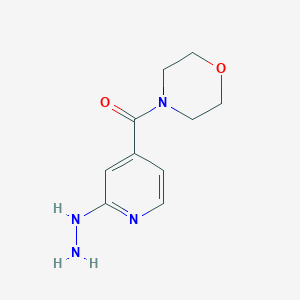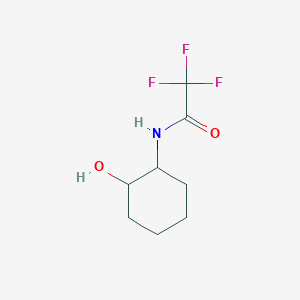
Sodium 3-methoxy-3-oxopropane-1-sulfonate
描述
Sodium 3-methoxy-3-oxopropane-1-sulfonate: is an organic compound with the molecular formula C4H7NaO5S. It is a sodium salt of 3-methoxy-3-oxopropane-1-sulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3-methoxy-3-oxopropane-1-sulfonate can be synthesized by reacting 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions. The reaction typically involves the following steps:
- Dissolve 3-methoxy-1-propanone in water.
- Add sodium bisulfite to the solution.
- Adjust the pH to alkaline conditions using sodium hydroxide.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and dry it under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions: Sodium 3-methoxy-3-oxopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products are sulfonate esters or other substituted derivatives.
Oxidation Reactions: The major products are sulfonic acids or other oxidized compounds.
Reduction Reactions: The major products are alcohols or other reduced derivatives.
科学研究应用
Chemistry: Sodium 3-methoxy-3-oxopropane-1-sulfonate is widely used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a building block in the synthesis of bioactive molecules.
Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and other specialty chemicals. It is also employed in the formulation of cleaning agents and personal care products.
作用机制
The mechanism by which sodium 3-methoxy-3-oxopropane-1-sulfonate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s sulfonate group plays a crucial role in its reactivity and binding affinity.
相似化合物的比较
Sodium methanesulfonate: Similar in structure but lacks the methoxy and oxo groups.
Sodium p-toluenesulfonate: Contains a toluene group instead of the methoxy and oxo groups.
Sodium triflinate: Contains a trifluoromethyl group instead of the methoxy and oxo groups.
Uniqueness: Sodium 3-methoxy-3-oxopropane-1-sulfonate is unique due to the presence of both methoxy and oxo groups, which enhance its reactivity and versatility in chemical reactions. These functional groups allow it to participate in a wider range of reactions compared to its similar counterparts.
属性
IUPAC Name |
sodium;3-methoxy-3-oxopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFQZJVFPBPAQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-90-5 | |
| Record name | sodium 3-methoxy-3-oxopropane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
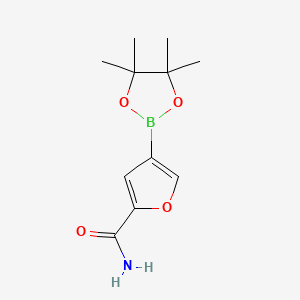


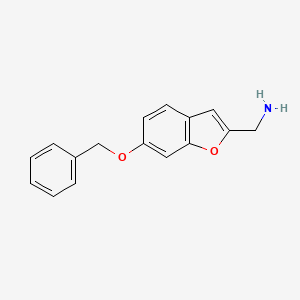
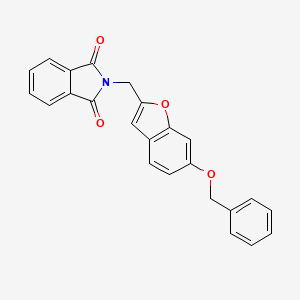


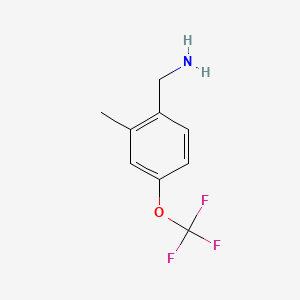
![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)



